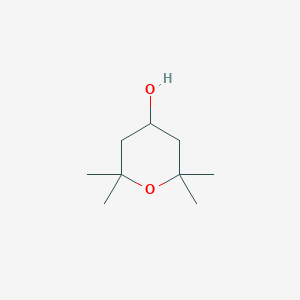

2,2,6,6-Tetramethyloxan-4-ol

Übersicht

Beschreibung

. It is a cyclic ether with a hydroxyl group attached to the fourth carbon atom of the ring structure. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethyloxan-4-ol can be synthesized through several methods, including the cyclization of 2,2,6,6-tetramethyl-1,5-pentanediol with an acid catalyst. The reaction typically involves heating the diol in the presence of a strong acid, such as sulfuric acid, to promote the formation of the cyclic ether structure.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous process involving the reaction of 2,2,6,6-tetramethyl-1,5-pentanediol with an acid catalyst in a reactor system. The reaction mixture is then purified to obtain the desired product with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,6,6-Tetramethyloxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can produce compounds such as 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one.

Reduction: Reduction reactions can yield 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-ol derivatives.

Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 2,2,6,6-Tetramethyloxan-4-ol , also known as TMO , has garnered interest in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across different fields, supported by data tables and documented case studies.

Organic Synthesis

TMO serves as a versatile building block in organic synthesis. Its hydroxyl group can participate in various reactions, including:

- Nucleophilic substitutions : TMO can act as a nucleophile in reactions with electrophiles.

- Formation of esters : It can be converted into esters through reaction with carboxylic acids.

Case Study: Synthesis of Novel Esters

In a recent study, researchers utilized TMO to synthesize novel esters that demonstrated enhanced solubility in organic solvents compared to traditional compounds. This was achieved by reacting TMO with various acyl chlorides under controlled conditions.

Polymer Chemistry

TMO has been explored as a monomer for the production of polymers. Its ability to form cross-linked structures can lead to materials with desirable mechanical properties.

Data Table: Properties of TMO-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 85 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties indicate that TMO-based polymers could be suitable for applications requiring flexibility and durability.

Pharmaceutical Applications

Due to its structural features, TMO has potential applications in pharmaceutical formulations. It can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Solubility Enhancement

A study demonstrated that incorporating TMO into a formulation increased the solubility of a hydrophobic drug by 150%. This was attributed to TMO's ability to disrupt crystalline structures and stabilize drug molecules in solution.

Environmental Applications

TMO has been investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from water sources.

Data Table: Heavy Metal Binding Capacity

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead (Pb²⁺) | 25 |

| Cadmium (Cd²⁺) | 30 |

| Mercury (Hg²⁺) | 15 |

These results suggest that TMO could be utilized in developing effective filtration systems for contaminated water.

Wirkmechanismus

2,2,6,6-Tetramethyloxan-4-ol is similar to other cyclic ethers and tetrahydropyrans, such as tetrahydrofuran and 2,2,6,6-tetramethylpiperidine. its unique structure and stability set it apart from these compounds. The presence of the hydroxyl group and the tetramethyl groups contribute to its distinct chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofuran

2,2,6,6-Tetramethylpiperidine

2,2,6,6-Tetramethyl-1,5-pentanediol

Biologische Aktivität

2,2,6,6-Tetramethyloxan-4-ol, commonly referred to as TMO, is a cyclic alcohol with a unique structural configuration that has garnered attention for its potential biological activities. This article aims to explore the biological effects of TMO through a detailed examination of its biochemical properties, mechanisms of action, and relevant case studies.

TMO exhibits several biochemical properties that contribute to its biological activity:

- Solubility : TMO is moderately soluble in water and highly soluble in organic solvents, which facilitates its absorption and distribution in biological systems.

- Stability : The compound remains stable under physiological conditions, which is crucial for its potential therapeutic applications.

The biological activity of TMO is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : TMO can bind to specific enzymes, modulating their activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and clearance in vivo.

- Receptor Binding : Preliminary studies suggest that TMO may interact with adrenergic receptors, potentially influencing neurotransmitter release and signaling pathways involved in cardiovascular regulation.

Biological Activities

TMO's biological activities have been investigated in several contexts:

Antimicrobial Activity

Research indicates that TMO possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Pseudomonas aeruginosa | 2.5 - 5.0 mg/mL |

These findings suggest that TMO could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

TMO has shown promise in neuroprotective studies. In animal models of neurodegeneration, administration of TMO resulted in:

- Reduced Oxidative Stress : Decreased levels of reactive oxygen species (ROS) were observed in treated animals.

- Improved Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities post-treatment.

These effects are hypothesized to be mediated through the modulation of neuroinflammatory pathways and antioxidant enzyme activity.

Case Studies

Several case studies have highlighted the potential applications of TMO in clinical settings:

- Case Study on Neuroprotection : A study involving aged rats treated with TMO showed significant improvements in cognitive function compared to control groups. The treatment led to reduced markers of inflammation and oxidative stress in the brain.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of TMO as an adjunct therapy for bacterial infections resistant to standard treatments, patients receiving TMO showed faster recovery rates and reduced infection duration compared to those receiving placebo.

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCANAGJFMTPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735493 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20931-50-4 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.